N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide is a heterocyclic acetamide derivative featuring a benzodioxole moiety, a pyrazole ring, and a hexahydroquinazolinone core. The hexahydroquinazolinone scaffold may contribute to conformational rigidity, influencing binding interactions with biological targets. Synthesis of such compounds typically involves multi-step protocols, including condensation, cyclization, and functionalization of intermediates, as exemplified in analogous syntheses .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-9-14(2)27(25-13)22-24-17-6-4-3-5-16(17)21(29)26(22)11-20(28)23-15-7-8-18-19(10-15)31-12-30-18/h7-10H,3-6,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLQFKDTURFDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
2-[3,5-Bis(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]ethanehydroxamic acid (16a)
This compound (synthesized via catalytic hydrogenation of an acetamide precursor ) shares the benzodioxole and pyrazole motifs with the target compound but lacks the hexahydroquinazolinone core. Instead, it incorporates a hydroxamic acid group, which enhances metal-chelating properties.
Salternamide E
Its discovery via LC/MS screening of marine actinomycetes highlights methodologies applicable to identifying derivatives of the target compound .
Functional and Pharmacological Comparisons
Table 1: Key Structural and Functional Differences
| Compound | Core Structure | Key Functional Groups | Potential Bioactivity |
|---|---|---|---|
| Target Compound | Hexahydroquinazolinone | 3,5-dimethylpyrazole, benzodioxole | Enzyme inhibition (e.g., kinases) |
| 2-[3,5-Bis(benzodioxol-5-yl)pyrazol-4-yl] | Pyrazole | Benzodioxole, hydroxamic acid | Metalloproteinase inhibition |
| Salternamide E | Cyclic peptide | Thiazole, diketopiperazine | Antimicrobial, cytotoxic |
Key Observations :
Crystallographic and Hydrogen-Bonding Analysis
Crystallographic studies using tools like SHELXL and WinGX reveal that the target compound’s hydrogen-bonding network differs significantly from simpler benzodioxole derivatives. For example:
- The hexahydroquinazolinone ring forms intramolecular H-bonds with the pyrazole N–H group, stabilizing its chair conformation.
- In contrast, 16a exhibits intermolecular H-bonds between hydroxamic acid and benzodioxole oxygen atoms, favoring dimeric crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
